



Application Notes and Protocols for Carm1-IN-1 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carm1-IN-1 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). [1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of transcription, cell cycle progression, DNA damage response, and RNA splicing.[3][4] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5] These application notes provide detailed protocols for utilizing Carm1-IN-1 in cell culture experiments to investigate its biological effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Carm1-IN-1** and other relevant inhibitors.

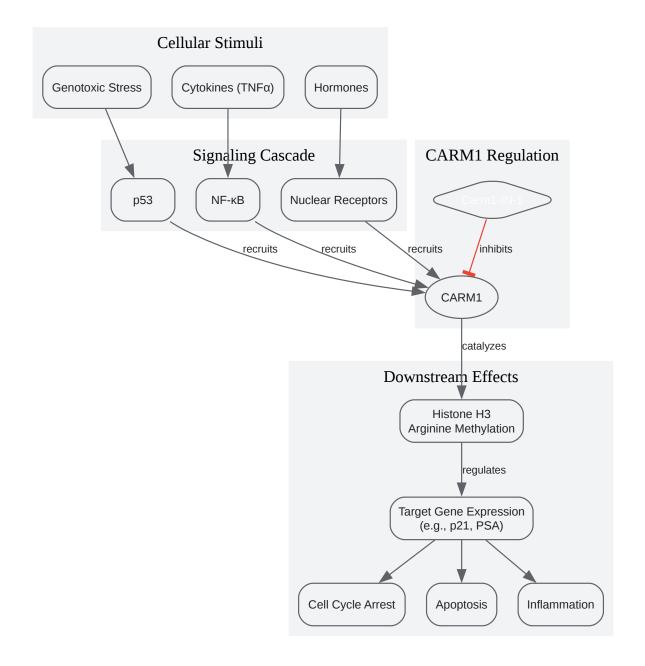


Parameter	Value	Substrate/Ass ay	Cell Line	Reference
Carm1-IN-1 IC50	8.6 μΜ	CARM1/PABP1	In vitro	[1][2]
Carm1-IN-1 Selectivity	>667 μM (IC50)	PRMT1, SET7	In vitro	[1][2]
iCARM1 IC50	12.3 μΜ	CARM1/Histone H3 peptide	In vitro	[6]
EZM2302 IC50	6 nM	CARM1 enzymatic activity	In vitro	[7]
TP-064	Dose-dependent inhibition	CARM1 cellular activity	HEK293T	[8]

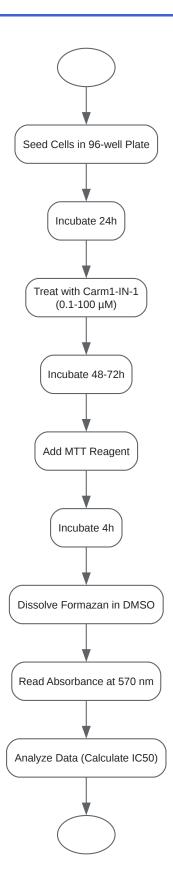
Signaling Pathways

CARM1 is a key regulator of multiple signaling pathways. It acts as a transcriptional coactivator for nuclear receptors and transcription factors such as p53 and NF-κB.[9][10] Inhibition of CARM1 can therefore impact these critical cellular processes.









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